2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid
Description
((Thiazol-2-ylmethyl)carbamoyl)glycine is a synthetic compound characterized by a thiazole ring substituted at the 2-position, linked via a carbamoyl group to a glycine moiety. Thiazole, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its role in modulating biological activity through hydrogen bonding and π-π interactions. Notably, commercial availability of ((Thiazol-2-ylmethyl)carbamoyl)glycine has been discontinued, as indicated by CymitQuimica’s product catalog .
Properties
Molecular Formula |
C23H18BrNO5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[3-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C23H18BrNO5/c24-14-9-15(11-16(10-14)29-13-22(26)27)25-23(28)30-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
AOBCMLNUVRLXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)Br)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromo-5-hydroxybenzaldehyde or a related brominated phenol derivative.
- Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as the protecting reagent.
- Chloroacetic acid or its derivatives for introducing the acetic acid moiety.
- Aminomethylation reagents for installing the amino substituent.
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1. Bromination | Electrophilic aromatic substitution | Starting phenol or phenol derivative with bromine source (e.g., N-bromosuccinimide) | Selective bromination at the 3-position to yield 3-bromo-5-hydroxyphenol |
| 2. Ether Formation | Williamson ether synthesis | React 3-bromo-5-hydroxyphenol with chloroacetic acid or equivalent under basic conditions | Formation of 3-bromo-5-(phenoxy)acetic acid intermediate |
| 3. Aminomethylation | Nucleophilic substitution | Introduction of aminomethyl group on the aromatic ring, often via Mannich reaction or reductive amination | Amino substituent installed at the 5-position |
| 4. Fmoc Protection | Carbamate formation | Treatment with Fmoc-Cl in presence of base (e.g., DIPEA) in anhydrous solvent | Protects the amino group to prevent side reactions |
| 5. Purification | Chromatography or recrystallization | Removal of impurities and isolation of pure compound | Ensures high purity for biological or synthetic applications |
Representative Reaction Conditions
- Bromination : Use of N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at 0 °C to room temperature to achieve selective bromination.
- Ether Formation : Base such as potassium carbonate in acetone or DMF at reflux to facilitate nucleophilic substitution.
- Fmoc Protection : Reaction in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with DIPEA as base at 0 °C to room temperature to prevent side reactions.
Mechanistic Insights and Optimization
- The Fmoc group is introduced last to protect the amino functionality during earlier synthetic steps, which may involve harsh conditions.
- The bromine substituent influences the reactivity of the aromatic ring, requiring optimized conditions to avoid poly-substitution or dehalogenation.
- The phenoxyacetic acid moiety is stable under the reaction conditions but requires careful purification to remove side products.
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography , using mixtures of ethyl acetate and hexane or other suitable eluents.
- Characterization includes NMR spectroscopy (¹H, ¹³C) , mass spectrometry , and infrared spectroscopy to confirm the structure.
- High-performance liquid chromatography (HPLC) is employed to assess purity, often achieving >95% purity for research-grade material.
Summary Table of Preparation Steps
| Stage | Purpose | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Bromination | Install Br substituent | NBS, DCM | 0 °C to RT | 3-bromo-5-hydroxyphenol |
| Etherification | Attach acetic acid side chain | Chloroacetic acid, K2CO3 | Reflux in acetone/DMF | 3-bromo-5-(phenoxy)acetic acid |
| Aminomethylation | Introduce amino group | Aminomethylating agent | Mannich or reductive amination | Amino-substituted intermediate |
| Fmoc Protection | Protect amino group | Fmoc-Cl, DIPEA | 0 °C to RT in DMF/THF | Final protected amino acid derivative |
| Purification | Remove impurities | Chromatography | Silica gel column | Pure 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid |
Research Findings and Practical Considerations
- The Fmoc protection strategy is crucial for enabling subsequent peptide coupling reactions without interference from free amines.
- The bromine substituent can serve as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the compound’s utility.
- Industrial scale-up may employ automated flow reactors to improve reproducibility and purity while minimizing reaction times.
- The compound’s synthesis is supported by literature on related Fmoc-protected amino acids and brominated phenoxyacetic acid derivatives, confirming the robustness of the described methods.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced under appropriate conditions.
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Deprotection: Piperidine in an organic solvent like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxyacetic acid moiety.
Reduction: Reduced derivatives of the phenoxyacetic acid moiety.
Deprotection: The free amino derivative of the compound.
Scientific Research Applications
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Explored for its potential in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid largely depends on its application In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to reveal the free amino group for further reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Descladinosylazithromycin Carbamoyl Analogues
Descladinosylazithromycin derivatives with substituted carbamoyl groups, such as C1 (3-O-(3-chlorophenyl) carbamoyl) and A2 (3-O-(3-methylphenyl) carbamoyl), demonstrate potent in vitro quick-killing activity against Plasmodium falciparum and P. knowlesi . While ((Thiazol-2-ylmethyl)carbamoyl)glycine lacks the macrolide backbone of these analogues, its carbamoyl-glycine motif shares functional parallels in targeting parasitic enzymes. For example:
- C1 achieves sub-micromolar IC₅₀ against P. falciparum (28-hour treatment).
- A2 shows enhanced potency against P. knowlesi compared to azithromycin.
The absence of a macrolide core in ((Thiazol-2-ylmethyl)carbamoyl)glycine may limit its direct antimalarial efficacy but highlights the carbamoyl group’s versatility in drug design.
Thiazolylmethyl Carbamate Derivatives
Thiazole-containing carbamates, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (), exhibit structural complexity with ethoxycarbonylamino and phenyl substitutions. Key differences include:
- Thiazole Position : The target compound’s thiazol-2-yl group versus thiazol-5-yl in derivatives from . Positional isomerism can alter electronic properties and target binding.
2-Aminobenzamides and Glycine Derivatives
While 2-aminobenzamides () lack the thiazole moiety, their carboxamide groups share similarities with the carbamoyl linkage in ((Thiazol-2-ylmethyl)carbamoyl)glycine. For instance:
- 2-Aminobenzamide derivatives often target proteases or kinases via hydrogen-bonding interactions.
- ((Thiazol-2-ylmethyl)carbamoyl)glycine’s glycine component may interact with glyoxylate or serine metabolism pathways (e.g., alanine:glyoxylate aminotransferase) , a mechanism less common in benzamide-based compounds.
Research Implications and Limitations
- Structural Optimization : The carbamoyl group’s role in enhancing quick-killing activity (as seen in azithromycin analogues ) suggests that ((Thiazol-2-ylmethyl)carbamoyl)glycine could be repurposed with targeted substitutions (e.g., halogenated aryl groups).
- Metabolic Interactions : The glycine moiety may confer dual functionality, enabling interactions with both glycine decarboxylase and thiazole-sensitive targets.
- Commercial Discontinuation: Limited availability restricts further experimental validation , necessitating synthetic alternatives for future studies.
Biological Activity
2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a brominated phenoxyacetic acid moiety, suggests that it may exhibit various biological activities. This article explores the biological activity of this compound through a detailed examination of existing literature, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 456.27 g/mol. The presence of the bromine atom and the Fmoc group enhances its reactivity, potentially influencing its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing phenoxyacetic acid moieties.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could be relevant for therapeutic applications in oxidative stress-related diseases.
- Anticancer Potential : The structural characteristics of this compound indicate potential cytotoxicity against various cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 4.363 | |
| Compound B | HCT 116 (colon cancer) | >50 |
These findings indicate that derivatives of this compound may have significant cytotoxic effects, particularly against breast and colon cancer cell lines.
Enzyme Inhibition
Research indicates that related compounds can effectively inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders.
Case Studies
- Study on Antioxidant Activity : A study on related phenoxyacetic acids demonstrated substantial antioxidant activity, suggesting that this compound could also possess similar properties. The study measured the ability to scavenge free radicals, showing promise for therapeutic use in oxidative stress-related diseases.
- Cytotoxicity Evaluation : A recent evaluation of various synthesized derivatives showed that certain analogs exhibited higher cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like cisplatin, indicating the potential for further development as anticancer agents.
Q & A
Q. What are the key steps in synthesizing 2-[3-bromo-5-(Fmoc-amino)phenoxy]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves:
- Fmoc protection : Reacting the amine group with Fmoc-Cl in dimethylformamide (DMF) under basic conditions (e.g., sodium carbonate) at room temperature .
- Bromination : Electrophilic substitution on the phenolic ring using bromine in acetic acid, achieving regioselectivity through steric and electronic directing effects .
- Acetic acid coupling : Linking the phenoxy group to acetic acid via nucleophilic substitution or esterification. Optimization includes solvent choice (polar aprotic solvents for Fmoc reactions), temperature control (0–25°C to prevent side reactions), and monitoring with TLC/NMR .
Q. How is purity assessed during synthesis, and what analytical techniques are essential?
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- NMR spectroscopy : Confirms structural integrity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for Fmoc, δ 4.5–5.0 ppm for methine protons) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₂₃H₁₉BrNO₅: calculated 492.04 Da) .
Q. What are the primary applications of this compound in peptide synthesis?
The compound serves as:
- A side-chain-protected amino acid analog for solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., piperidine) .
- A spacer or linker in conjugates, leveraging its bromine substituent for post-synthetic modifications (e.g., Suzuki coupling) .
Advanced Research Questions
Q. How do steric effects from the bromine and Fmoc groups influence coupling efficiency in SPPS?
- The 3-bromo substituent increases steric hindrance, potentially reducing coupling yields. Mitigation strategies include:
- Using excess activated esters (e.g., HATU/DIPEA) .
- Prolonging reaction times (2–4 hours) or employing microwave-assisted synthesis (50°C, 30 min) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural validation?
- Dynamic effects in NMR : Rotameric splitting in the Fmoc group’s methine protons (δ 4.1–4.3 ppm) may obscure signals. Use high-field NMR (≥500 MHz) and variable-temperature experiments to clarify .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., bromine placement) and confirms dihedral angles between aromatic and acetic acid moieties .
Q. What strategies address instability during prolonged storage or handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
